3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that contains both an oxadiazole ring and a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique properties to the compound, making it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylethylhydrazine with a pyridine carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated oxadiazole or pyridine rings.
Substitution: Formation of substituted derivatives with various functional groups attached to the oxadiazole or pyridine rings.
Scientific Research Applications
3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application:
Biological Activity: The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the oxadiazole and pyridine rings, which can facilitate charge transport in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]benzene
- 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]thiophene
- 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]furan
Uniqueness
3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of both the oxadiazole and pyridine rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science compared to its analogs with different heterocyclic rings.
Properties
IUPAC Name |
5-(2-phenylethyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-2-5-12(6-3-1)8-9-14-17-15(18-19-14)13-7-4-10-16-11-13/h1-7,10-11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSPWOJYEMISGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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